molecular formula C19H22N2O5S B1196170 2-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

2-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

Cat. No. B1196170
M. Wt: 390.5 g/mol
InChI Key: NCEJFCLKSROESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is a member of benzamides.

Scientific Research Applications

Chemical Synthesis and Structure Analysis

  • Abnormal Products in Bischler–Napieralski Isoquinoline Synthesis : Studies have examined the reaction mechanisms involving benzamides like 2-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, highlighting products from normal and abnormal reactions in isoquinoline synthesis (Doi, Shirai, & Sato, 1997).

  • Synthesis of Gefitinib : Research on the synthesis of Gefitinib, a cancer treatment drug, involved the use of morpholinyl benzamides, showcasing the chemical processes and transformation stages (Jin, Chen, Zou, Shi, & Ren, 2005).

  • Surface Chemical Characterization of Activated Composite Membranes : This study analyzed how benzamide molecules, including those similar to 2-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, interact with other chemical components in membrane technology (Ariza et al., 2000).

Pharmacological Effects and Applications

  • Gastroprokinetic Activity : Several studies have explored the gastroprokinetic activity of benzamide derivatives, demonstrating their effects on gastric emptying and serotonin-4 receptor binding (Kalo et al., 1995), (Kato et al., 1992).

  • Inhibitory Effects on Enzymes : Research on benzamides, including structures similar to 2-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, has shown significant inhibitory potential against human carbonic anhydrase and acetylcholinesterase enzymes, indicating their potential for therapeutic use (Tuğrak et al., 2020).

  • Anticancer Activities : Compounds containing benzamide structures have been evaluated for anticancer activity, showing promise in inhibiting the growth of various cancer cell lines (Ravinaik et al., 2021).

properties

Product Name

2-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

2-ethoxy-N-(4-morpholin-4-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C19H22N2O5S/c1-2-26-18-6-4-3-5-17(18)19(22)20-15-7-9-16(10-8-15)27(23,24)21-11-13-25-14-12-21/h3-10H,2,11-14H2,1H3,(H,20,22)

InChI Key

NCEJFCLKSROESK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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